2,4-Bis(methylsulfonyl)-1-bromobenzene
Description
Structural Framework and Positioning within Halosulfone Chemistry
The structural framework of 2,4-Bis(methylsulfonyl)-1-bromobenzene is characterized by a benzene (B151609) ring bearing three substituents: a bromine atom at position 1, and two methylsulfonyl (-SO2CH3) groups at positions 2 and 4. This places the compound within the class of halosulfones, which are aromatic compounds containing both a halogen and a sulfonyl group.
The key to understanding the reactivity of this molecule lies in the powerful electron-withdrawing nature of the two methylsulfonyl groups. These groups significantly decrease the electron density of the aromatic ring, a phenomenon that has a profound impact on its chemical reactivity. This electron deficiency is most pronounced at the ortho and para positions relative to the sulfonyl groups.
The bromine atom, a halogen, serves as a good leaving group in nucleophilic aromatic substitution (SNA) reactions. The presence of the two strongly deactivating sulfonyl groups at the ortho and para positions to the bromine atom makes the carbon atom to which the bromine is attached highly electrophilic and susceptible to attack by nucleophiles. This activation is a classic example of the synergistic effects of substituents in aromatic chemistry, where the interplay of electronic effects dictates the molecule's reactivity.
Significance of Aromatic Bromides and Sulfones as Research Scaffolds in Organic Synthesis
Aromatic bromides are versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. The bromine atom can be readily displaced by a variety of nucleophiles or can participate in a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.netbeilstein-journals.org These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials.
Aryl sulfones are also a critical class of compounds in organic synthesis. The sulfonyl group is a strong electron-withdrawing group, which can be used to activate the aromatic ring for nucleophilic aromatic substitution. Furthermore, the sulfonyl group itself can be a target for chemical modification or can influence the stereochemistry of reactions on adjacent parts of the molecule. The stability of the sulfone group under a variety of reaction conditions makes it a reliable functional group in multi-step syntheses.
The combination of a bromo group and two sulfonyl groups on the same aromatic ring, as seen in this compound, creates a highly versatile and reactive scaffold. This trifunctionalized arene offers multiple reaction sites, allowing for sequential and regioselective modifications. This makes it an attractive starting material for the synthesis of a diverse array of more complex molecules.
Overview of Research Trajectories for Multifunctionalized Aromatic Systems
Contemporary organic synthesis is increasingly focused on the efficient construction of complex molecules. Multifunctionalized aromatic systems, such as this compound, are at the forefront of this research. These molecules serve as "linchpins" in convergent synthetic strategies, where different fragments of a target molecule are synthesized separately and then joined together.
The research trajectories for such systems are diverse and expanding. One major area of focus is the development of novel cross-coupling methodologies that can selectively address one of the reactive sites on the multifunctionalized ring. For instance, researchers are exploring catalyst systems that can differentiate between the carbon-bromine bond and other potentially reactive sites, allowing for controlled and predictable bond formation.
Another significant research direction is the use of these scaffolds in the synthesis of biologically active compounds and advanced materials. The ability to introduce a variety of substituents onto the aromatic ring through the manipulation of the bromo and sulfonyl groups allows for the fine-tuning of the molecule's properties. This is particularly important in medicinal chemistry, where small structural changes can have a large impact on a compound's biological activity.
Furthermore, the study of the reactivity of multifunctionalized aromatic compounds provides valuable insights into fundamental principles of organic chemistry, such as the interplay of electronic and steric effects, and the mechanisms of complex organic reactions.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| Chemical Formula | C8H9BrO4S2 |
| Molecular Weight | 313.18 g/mol |
| Physical State | Solid |
| CAS Number | 1000018-15-4 |
| Synonyms | 1-Bromo-2,4-bis(methylsulfonyl)benzene, 2,4-Bis(methylsulphonyl)bromobenzene |
Properties
IUPAC Name |
1-bromo-2,4-bis(methylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO4S2/c1-14(10,11)6-3-4-7(9)8(5-6)15(2,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZSYPWJDNQYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284228 | |
| Record name | 1-Bromo-2,4-bis(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-15-4 | |
| Record name | 1-Bromo-2,4-bis(methylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,4-bis(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformation Pathways of 2,4 Bis Methylsulfonyl 1 Bromobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions Mediated by Sulfonyl Groups
The presence of two strongly electron-withdrawing methylsulfonyl groups at the ortho and para positions to the bromine atom makes the aromatic ring of 2,4-Bis(methylsulfonyl)-1-bromobenzene highly electron-deficient. This electronic characteristic is a critical prerequisite for nucleophilic aromatic substitution (SNAr) to occur. wikipedia.orglibretexts.org In this reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromide ion), proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
The stability of the Meisenheimer complex is paramount to the facility of the SNAr reaction. The methylsulfonyl groups at the 2- and 4-positions play a crucial role in stabilizing the negative charge that develops on the aromatic ring during the formation of this intermediate. wikipedia.orglibretexts.org This stabilization occurs through resonance, where the negative charge is delocalized onto the electronegative oxygen atoms of the sulfonyl groups. This delocalization lowers the activation energy of the reaction, thereby facilitating the substitution process. chemistrysteps.com
A variety of nucleophiles can be employed in SNAr reactions with this compound, leading to a diverse range of substituted products. Common nucleophiles include alkoxides, phenoxides, thiophenoxides, and amines. The general reaction scheme is presented below:
Scheme 1: General SNAr Reaction of this compound
In this reaction, 'Nu' can represent various nucleophilic moieties such as -OR, -OAr, -SR, -NHR, or -NR2.
The reactivity of the aryl bromide in SNAr reactions is significantly enhanced by the presence of these activating groups, a feature that is not observed in unsubstituted bromobenzene, which is generally inert to nucleophilic attack under similar conditions. nih.gov
Cross-Coupling Reactions Involving the Aryl Bromide Moiety
The carbon-bromine bond in this compound provides a reactive handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds. researchgate.net
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide. nih.gov This reaction is widely used for the synthesis of biaryls, vinylarenes, and polyolefins. nih.gov In the context of this compound, a Suzuki-Miyaura coupling would involve its reaction with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base.
The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. The electron-withdrawing nature of the methylsulfonyl groups can influence the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound This table presents potential coupling partners and the expected products, illustrating the synthetic utility of this reaction. The reaction conditions are generalized and would require optimization for specific substrates.
| Coupling Partner (R-B(OH)2) | Product | Catalyst System (Example) | Base (Example) | Solvent (Example) |
| Phenylboronic acid | 2,4-Bis(methylsulfonyl)-1,1'-biphenyl | Pd(PPh3)4 | K2CO3 | Toluene/Water |
| 4-Methylphenylboronic acid | 4'-Methyl-2,4-bis(methylsulfonyl)-1,1'-biphenyl | Pd(dppf)Cl2 | Cs2CO3 | Dioxane |
| Vinylboronic acid | 1-(2,4-Bis(methylsulfonyl)phenyl)ethene | Pd(OAc)2 / SPhos | K3PO4 | THF/Water |
Besides the Suzuki-Miyaura coupling, other cross-coupling reactions such as the Kumada and Negishi couplings are also applicable to aryl bromides.
The Kumada coupling utilizes a Grignard reagent as the organometallic coupling partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgnrochemistry.com The high reactivity of Grignard reagents can sometimes lead to issues with functional group tolerance. nrochemistry.com In the case of this compound, the sulfonyl groups are generally stable under these conditions, but the Grignard reagent of the substrate itself might be challenging to prepare (see section 3.3). However, coupling with an external Grignard reagent should be feasible.
The Negishi coupling employs an organozinc reagent and is also a powerful C-C bond-forming reaction catalyzed by palladium or nickel. wikipedia.orgorganicreactions.org Organozinc reagents are generally more tolerant of functional groups compared to Grignard reagents. wikipedia.org This makes the Negishi coupling a potentially more suitable method for complex substrates.
Table 2: Comparison of Cross-Coupling Reactions for Aryl Bromides
| Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Potential Challenges for this Substrate |
| Suzuki-Miyaura | Organoboron | Palladium | High functional group tolerance, mild conditions | Availability of boronic acids |
| Kumada | Grignard Reagent | Nickel or Palladium | High reactivity | Low functional group tolerance of Grignard reagent |
| Negishi | Organozinc | Palladium or Nickel | Good functional group tolerance | Preparation of organozinc reagents |
Grignard Reagent Formation and Subsequent Transformations with this compound
The formation of a Grignard reagent from this compound would involve the reaction of the aryl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). chemguide.co.ukgoogle.com The resulting organomagnesium compound, 2,4-Bis(methylsulfonyl)phenylmagnesium bromide, would be a potent nucleophile and a strong base.
However, the presence of the two strongly electron-withdrawing methylsulfonyl groups can pose a challenge to the formation of the Grignard reagent. These groups increase the acidity of the aromatic protons, which could potentially lead to side reactions where the formed Grignard reagent deprotonates another molecule of the starting material. Furthermore, electron-withdrawing groups can sometimes inhibit the initial insertion of magnesium. stackexchange.com
Assuming the Grignard reagent can be formed, it would open up a range of synthetic possibilities. It could react with various electrophiles, such as aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds.
Scheme 2: Potential Formation and Reactions of the Grignard Reagent
Advanced Derivatives and Analogues of 2,4 Bis Methylsulfonyl 1 Bromobenzene
Synthesis and Characterization of Substituted 2,4-Bis(methylsulfonyl)benzene Derivatives
The 2,4-bis(methylsulfonyl)benzene core can be further functionalized to introduce a range of substituents, thereby tuning its electronic and steric properties. These modifications are crucial for developing analogues with specific characteristics.
The introduction of different halogen atoms (F, Cl, I) onto the 2,4-bis(methylsulfonyl)benzene scaffold can significantly alter the molecule's reactivity and physicochemical properties. The synthesis of these halogenated derivatives typically involves electrophilic aromatic substitution. The two strongly deactivating methylsulfonyl groups direct incoming electrophiles to the positions meta to them (positions 3 and 5).
The synthesis of fluorinated analogues, for example, can draw from general methodologies for producing fluorinated methylsulfonyl benzene (B151609) compounds. google.com Characterization of these compounds relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the position of the new halogen substituent, while mass spectrometry confirms the molecular weight.
Table 1: Synthesis of Halogenated 2,4-Bis(methylsulfonyl)benzene Derivatives
| Derivative Name | Synthetic Method | Typical Reagents | Expected Regiochemistry |
|---|---|---|---|
| 1-Bromo-5-chloro-2,4-bis(methylsulfonyl)benzene | Electrophilic Chlorination | Cl₂, AlCl₃ or N-Chlorosuccinimide (NCS), H₂SO₄ | Substitution at C-5 |
| 1-Bromo-5-fluoro-2,4-bis(methylsulfonyl)benzene | Electrophilic Fluorination | Selectfluor® (F-TEDA-BF₄) | Substitution at C-5 |
| 1-Bromo-5-iodo-2,4-bis(methylsulfonyl)benzene | Electrophilic Iodination | I₂, HIO₃/H₂SO₄ or N-Iodosuccinimide (NIS) | Substitution at C-5 |
Beyond halogens, other functional groups such as nitro (-NO₂) and amino (-NH₂) groups can be introduced onto the aromatic ring to serve as handles for further derivatization. libretexts.orgebsco.comlabster.com The synthesis of these derivatives also proceeds via electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing sulfonyl groups. youtube.com
Nitration of the 2,4-bis(methylsulfonyl)benzene core using a mixture of nitric acid and sulfuric acid is expected to yield the 5-nitro derivative. Subsequent reduction of the nitro group, commonly achieved using metals like iron or tin in acidic media, provides the corresponding 5-amino derivative. youtube.com This amino group opens up a vast chemical space for creating amides, sulfonamides, and for serving as a precursor to heterocyclic systems.
Table 2: Introduction of Functional Groups onto the 2,4-Bis(methylsulfonyl)benzene Core
| Functional Group | Synthetic Method | Typical Reagents | Resulting Intermediate |
|---|---|---|---|
| Nitro (-NO₂) | Electrophilic Nitration | HNO₃, H₂SO₄ | 1-Bromo-5-nitro-2,4-bis(methylsulfonyl)benzene |
| Amino (-NH₂) | Nitro Group Reduction | Fe/HCl or SnCl₂/HCl | 5-Amino-1-bromo-2,4-bis(methylsulfonyl)benzene |
| Hydroxyl (-OH) | Diazotization of Amino Group followed by Hydrolysis | 1. NaNO₂, H₂SO₄; 2. H₂O, Heat | 5-Bromo-2,4-bis(methylsulfonyl)phenol |
Development of Sulfone-Containing Heterocyclic Systems Derived from 2,4-Bis(methylsulfonyl)-1-bromobenzene Precursors
The functionalized derivatives of this compound are valuable precursors for synthesizing complex heterocyclic structures. nih.govrsc.org The presence of multiple reaction sites allows for the construction of fused ring systems. For instance, an amino derivative can be a key starting material for building benzimidazole (B57391) or indole (B1671886) scaffolds. nih.govnih.gov
The synthesis of benzimidazoles can be achieved by the condensation reaction of an ortho-phenylenediamine derivative with aldehydes or carboxylic acids. nih.gov Starting from 5-amino-1-bromo-2,4-bis(methylsulfonyl)benzene, further functionalization (e.g., nitration at the 6-position followed by reduction) could yield a diamino precursor, which can then be cyclized to form a benzimidazole ring fused to the bis(methylsulfonyl)benzene core. Similarly, Fischer indole synthesis, reacting a phenylhydrazine (B124118) derivative with an aldehyde or ketone, can be adapted to produce indole systems bearing the 2,4-bis(methylsulfonyl)phenyl moiety. nih.gov
Strategies for Modifying the Sulfonyl Substituents in this compound Analogues
Modification of the methylsulfonyl groups themselves offers another avenue for creating structural diversity. While sulfones are generally stable, they can be synthesized from precursors that allow for variation. acs.org A common strategy involves the synthesis of sulfonamides, which are important structural motifs in medicinal chemistry. nih.govresearchgate.net
The synthesis of sulfonamide analogues would typically start from a sulfonyl chloride rather than a methyl sulfone. If a 2,4-bis(sulfonyl chloride)-1-bromobenzene precursor were prepared, it could be reacted with a wide range of primary or secondary amines to generate a library of bis-sulfonamide derivatives. Another approach is to vary the alkyl or aryl group attached to the sulfur atom. This is achieved by starting the synthesis with different thiols (e.g., ethanethiol, thiophenol) in the initial oxidation step that forms the sulfone.
Table 3: Potential Modifications of Sulfonyl Groups
| Target Functional Group | Synthetic Strategy | Required Precursor | Example Reagents |
|---|---|---|---|
| Sulfonamide (-SO₂NR₂) | Reaction of sulfonyl chloride with an amine | 1-Bromo-2,4-bis(chlorosulfonyl)benzene | Ammonia, primary/secondary amines |
| Ethyl Sulfone (-SO₂C₂H₅) | Oxidation of the corresponding sulfide | 1-Bromo-2,4-bis(ethylthio)benzene | H₂O₂, m-CPBA |
| Phenyl Sulfone (-SO₂Ph) | Oxidation of the corresponding sulfide | 1-Bromo-2,4-bis(phenylthio)benzene | H₂O₂, m-CPBA |
Design of Extended Aromatic Systems and Biaryls Incorporating the 2,4-Bis(methylsulfonyl)phenyl Moiety
The bromo-substituent at the C1 position of the benzene ring is a key feature that enables the construction of larger, more complex aromatic systems. It is an ideal handle for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, to form biaryl compounds. uohyd.ac.inresearchgate.net Biaryl scaffolds are prevalent in natural products and drug molecules. researchgate.net
In a typical Suzuki coupling reaction, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. This methodology allows for the efficient formation of a carbon-carbon bond, linking the 2,4-bis(methylsulfonyl)phenyl unit to another aromatic or heteroaromatic ring. This strategy provides access to a vast range of extended π-systems with tunable electronic properties conferred by the strongly electron-withdrawing bis-sulfonyl moiety.
Table 4: Examples of Biaryl Synthesis via Suzuki Coupling
| Target Biaryl Compound | Arylboronic Acid Coupling Partner | Typical Catalyst/Base System |
|---|---|---|
| 2,4-Bis(methylsulfonyl)-1,1'-biphenyl | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ |
| 4'-(2,4-Bis(methylsulfonyl)phenyl)pyridine | Pyridine-4-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ |
| 3-(2,4-Bis(methylsulfonyl)phenyl)thiophene | Thiophene-3-boronic acid | Pd(OAc)₂ with SPhos / K₃PO₄ |
Strategic Applications in Organic Synthesis and Materials Science Research
Role as a Building Block in Complex Molecular Architectures and Drug Discovery Research
The utility of 2,4-Bis(methylsulfonyl)-1-bromobenzene as a foundational scaffold is most evident in its application to building complex molecules, particularly in the realm of medicinal chemistry and the development of novel synthetic methodologies.
Precursors for Bioactive Molecules (e.g., prodrug scaffolds, anti-proliferative agents)
The methylsulfonyl group is a key structural motif in a multitude of pharmacologically active compounds. The sulfonamide functional group, in particular, is present in numerous drugs and is recognized for its significant biological activities. Research has demonstrated the efficacy of novel sulfonamide-based compounds as potent anti-proliferative agents, highlighting the importance of the sulfonyl moiety in modern drug design. mdpi.comacs.orgacs.orgnih.gov
Molecules incorporating sulfonamide scaffolds have been synthesized and evaluated for their ability to inhibit cancer cell growth, with some exhibiting activity comparable to established chemotherapeutic agents like cisplatin. mdpi.com The design of such molecules often involves the strategic coupling of a sulfonyl-containing fragment with other organic structures to optimize biological activity. acs.orgnih.gov Given this context, this compound serves as an important precursor. Its two methylsulfonyl groups provide a foundation for creating complex sulfonamide derivatives, while the bromine atom offers a reactive site for synthetic elaboration, allowing for the systematic development of new chemical entities for screening as potential anti-proliferative agents. nih.govnih.govmdpi.com
| Functional Group | Chemical Property | Potential Role in Drug Discovery |
|---|---|---|
| -Br (Bromo) | Reactive site for cross-coupling and substitution | Enables attachment of diverse molecular fragments to the core scaffold. |
| -SO2CH3 (Methylsulfonyl) | Strongly electron-withdrawing; hydrogen bond acceptor | Forms the basis for creating sulfonamide linkers; modulates electronic properties and molecular interactions with biological targets. |
Reagents in Methodological Developments in Organic Chemistry
In the field of synthetic organic chemistry, the development of new and efficient methods for forming chemical bonds is paramount. Aryl bromides are benchmark reagents in this area, particularly as substrates for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond in this compound is activated towards oxidative addition to a palladium(0) catalyst, a critical step in widely used transformations such as the Suzuki, Heck, and Sonogashira coupling reactions.
The presence of two strongly electron-withdrawing methylsulfonyl groups further influences the reactivity of the aromatic ring, making the C-Br bond particularly susceptible to this catalytic activation. This enhanced reactivity allows the compound to be used effectively in the development and optimization of new synthetic protocols. Its well-defined structure provides a reliable substrate for chemists to test the scope and limitations of novel catalytic systems, ligands, and reaction conditions aimed at forming carbon-carbon or carbon-heteroatom bonds with greater efficiency and selectivity. cymitquimica.com
Utility in the Synthesis of Functionally Advanced Organic Compounds
Functionally advanced organic compounds are molecules designed with specific properties for applications in areas such as electronics, optics, or medicine. The synthesis of these materials relies on the use of versatile building blocks that allow for precise control over the final molecular architecture.
By serving as a precursor to potent anti-proliferative agents and as a reactive substrate for methodological development, this compound demonstrates its utility in creating such advanced compounds. mdpi.comnih.gov The ability to use its bromine "handle" for sophisticated coupling reactions allows chemists to link the bis(methylsulfonyl)phenyl core to other functional units, such as chromophores for optical materials or complex heterocyclic systems for medicinal applications. This modular approach is fundamental to the rational design of molecules with tailored functions.
Application in Supramolecular Chemistry and Molecular Recognition Studies
Supramolecular chemistry focuses on the design of complex chemical systems formed by the association of multiple molecular components through non-covalent interactions. longdom.orgbeilstein-journals.org Chemical suppliers have categorized this compound as a building block relevant to this field, a role supported by its distinct structural features. cymitquimica.com
The molecule's rigid phenyl scaffold provides a well-defined geometric framework. The oxygen atoms of the two sulfonyl groups are effective hydrogen bond acceptors, capable of participating in directional, non-covalent interactions that drive molecular self-assembly. beilstein-journals.org These features make it a candidate for designing host-guest systems, where it might act as part of a larger host molecule, or for constructing ordered solid-state structures (crystal engineering) where intermolecular interactions dictate the packing arrangement. The interplay of potential hydrogen bonds, dipole-dipole forces, and aromatic stacking interactions makes it a molecule of interest for researchers exploring the principles of molecular recognition and self-organization. longdom.org
Integration into Polymeric Materials and Nanocomposite Design
The synthesis of advanced polymers and nanocomposites often requires monomers with specific functional groups that can either undergo polymerization or interact favorably with other components in a composite material. mdpi.com The bromine atom on this compound allows it to function as a monomer in various forms of polycondensation reactions, most notably Suzuki polymerization, to create conjugated polymers.
Incorporating this unit into a polymer backbone would be expected to impart specific properties. The polar methylsulfonyl groups could enhance the polymer's thermal stability, modify its solubility in organic solvents, or improve its adhesion to inorganic surfaces within a nanocomposite. mdpi.comfrontiersin.org In the context of nanomaterials, where interfacial interactions are critical, the sulfonyl groups could serve as binding sites for metal nanoparticles or provide compatibility with a polar matrix, making this compound a potentially useful component in the design of functional hybrid materials. cymitquimica.commdpi.com
| Research Area | Relevant Functional Group(s) | Plausible Application |
|---|---|---|
| Supramolecular Chemistry | -SO2CH3 | Component in self-assembling systems via hydrogen bonding. |
| Polymer Synthesis | -Br | Monomer for cross-coupling polymerization (e.g., Suzuki). |
| Nanocomposite Design | -SO2CH3 | Enhances interaction and compatibility with polar fillers or matrices. |
Exploration in Proteomics Research and Biochemical Probes
Certain chemical suppliers list this compound as a biochemical compound for use in proteomics research. While specific published applications are not widespread, its structure suggests potential roles in this field. In fragment-based drug discovery, small, well-characterized molecules are screened for weak binding to protein targets. With a molecular weight of approximately 313 g/mol , this compound fits the profile of a molecular fragment. The sulfonyl groups can form hydrogen bonds with amino acid residues in a protein's binding site, making it a candidate for screening libraries.
Furthermore, the reactive bromine atom allows the compound to be used as a scaffold for the synthesis of larger, more complex biochemical probes. For example, it could be attached to a fluorescent dye, a biotin (B1667282) tag, or an affinity resin. Such probes are essential tools in proteomics for identifying and isolating specific protein targets, studying protein-protein interactions, and elucidating biological pathways.
Computational and Spectroscopic Characterization of 2,4 Bis Methylsulfonyl 1 Bromobenzene
Theoretical Studies on Electronic Structure and Reactivity Profiles
Theoretical chemistry provides a powerful lens for examining molecular properties where experimental data may be limited. Computational studies offer a detailed understanding of the electronic structure and potential reactivity of 2,4-Bis(methylsulfonyl)-1-bromobenzene.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict key geometric and electronic parameters, even in the absence of comprehensive experimental crystallographic data. These calculations are typically performed using basis sets like B3LYP/6-31G(d,p) to achieve a balance between accuracy and computational cost. tubitak.gov.tr
The strong electron-withdrawing nature of the two methylsulfonyl (-SO₂CH₃) groups, combined with the inductive effect of the bromine atom, significantly influences the geometry and electron distribution of the benzene (B151609) ring. DFT calculations would allow for the precise determination of bond lengths, bond angles, and dihedral angles. Key insights from such studies would include the polarization of C-S, S=O, and C-Br bonds and distortions in the planarity of the benzene ring.
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the compound's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For this compound, the electron-withdrawing substituents are expected to lower the energy of both the HOMO and LUMO, potentially increasing its stability and influencing its behavior in chemical reactions. mdpi.com
Table 1: Predicted Molecular Properties from DFT Calculations
| Parameter | Predicted Value/Characteristic |
|---|---|
| Optimized Geometry | |
| C-Br Bond Length | ~1.88 - 1.92 Å |
| C-S Bond Lengths | ~1.76 - 1.80 Å |
| S=O Bond Lengths | ~1.44 - 1.48 Å |
| Aromatic C-C Bond Lengths | ~1.38 - 1.41 Å |
| Electronic Properties | |
| HOMO Energy | Expected to be low (stabilized) |
| LUMO Energy | Expected to be low (stabilized) |
| HOMO-LUMO Gap | Expected to be relatively large |
Note: The values in this table are estimations based on typical DFT results for similarly substituted benzene derivatives and are not from a specific computational study of this compound.
Computational Modeling of Reaction Mechanisms
Computational modeling can be employed to map the potential energy surfaces of reactions involving this compound. This is particularly useful for understanding its reactivity in electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.
The benzene ring is significantly deactivated by the two powerful electron-withdrawing sulfonyl groups. doubtnut.com This deactivation makes traditional electrophilic substitution reactions challenging. Computational studies can predict the regioselectivity of such reactions by calculating the energies of the intermediate sigma complexes (Wheland intermediates). nih.gov The models would likely confirm that the positions ortho and para to the bromine atom are the most deactivated.
Conversely, the strong electron-withdrawing character of the sulfonyl groups makes the compound a suitable candidate for nucleophilic aromatic substitution (SₙAr). Computational modeling can elucidate the reaction pathway, detailing the transition state for the formation of the Meisenheimer complex and predicting the activation energy barriers for the substitution of the bromine atom by various nucleophiles. rsc.org
Advanced Spectroscopic Investigations for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the structure of synthesized chemical compounds. A combination of NMR, IR, Raman, and mass spectrometry provides a complete picture of the molecular architecture of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its structure.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and two signals in the aliphatic region.
The three aromatic protons are in different chemical environments and would appear as distinct multiplets. Due to the deshielding effect of the adjacent sulfonyl and bromo groups, these protons would resonate at a high chemical shift (downfield), likely in the range of 8.0-8.5 ppm. The proton at C3 (between the two sulfonyl groups) would be the most deshielded. The proton at C6 would likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C3 as a doublet.
The two methylsulfonyl groups are chemically non-equivalent. Therefore, they would give rise to two separate singlets in the aliphatic region, likely around 3.1-3.4 ppm.
¹³C NMR: The carbon NMR spectrum would show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.
Six signals would appear in the aromatic region (approx. 120-145 ppm). The carbons directly attached to the sulfonyl groups (C2 and C4) would be significantly deshielded. The carbon attached to the bromine (C1) would also have a characteristic chemical shift.
Two signals for the methyl carbons of the sulfonyl groups would be observed in the aliphatic region (approx. 40-45 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| C1 | - | - | ~122 |
| C2 | - | - | ~142 |
| C3 | ~8.4 | d | ~128 |
| C4 | - | - | ~144 |
| C5 | ~8.2 | dd | ~130 |
| C6 | ~8.0 | d | ~133 |
| C (SO₂C H₃ at C2) | ~3.3 | s | ~44 |
Note: These are predicted chemical shifts based on structure and known substituent effects. Actual experimental values may vary depending on the solvent and other conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions characteristic of the sulfonyl group.
S=O Stretching: Two very strong and sharp bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing around 1350-1300 cm⁻¹ and 1165-1140 cm⁻¹, respectively.
Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.
Aromatic C=C Stretching: Medium to weak bands in the 1600-1450 cm⁻¹ region.
C-Br Stretching: A band in the far-infrared region, typically between 600-500 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the benzene ring and the symmetric S=O stretch would be expected to give strong signals.
Table 3: Key Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Asymmetric SO₂ Stretch | 1350 - 1300 | Strong |
| Symmetric SO₂ Stretch | 1165 - 1140 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C-S Stretch | 800 - 600 | Medium |
Note: These are predicted absorption ranges based on characteristic functional group frequencies. chemicalbook.comchemicalbook.com
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and can provide structural information through analysis of its fragmentation patterns.
Molecular Ion Peak: The molecular formula is C₈H₉BrO₄S₂. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), the mass spectrum will show a characteristic isotopic pattern for the molecular ion. There will be two peaks of nearly equal intensity: the molecular ion peak (M⁺) and an (M+2)⁺ peak. The calculated molecular weight is approximately 312.18 g/mol cymitquimica.com. The M⁺ peak would appear at m/z corresponding to the molecule containing ⁷⁹Br, and the M+2 peak at m/z for the molecule with ⁸¹Br.
Fragmentation Pathways: Electron ionization (EI) would lead to predictable fragmentation.
Loss of a bromine radical ([M-Br]⁺) would be a prominent pathway.
Cleavage of the C-S bond could lead to the loss of a methyl radical ([M-CH₃]⁺) or a methylsulfonyl radical ([M-SO₂CH₃]⁺).
Further fragmentation could involve the loss of sulfur dioxide (SO₂).
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z Value | Identity | Notes |
|---|---|---|
| ~312 / 314 | [C₈H₉BrO₄S₂]⁺ | Molecular ion (M⁺, M+2) peak with ~1:1 intensity ratio |
| ~233 | [C₈H₉O₄S₂]⁺ | Loss of Br radical |
| ~297 / 299 | [C₇H₆BrO₄S₂]⁺ | Loss of CH₃ radical |
Note: The m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³²S, ⁷⁹Br/⁸¹Br).
Conformational Analysis and Intramolecular Interactions
A detailed conformational analysis of this compound, based on either experimental data or computational modeling, is not currently available in the scientific literature. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the orientation of the two methylsulfonyl groups relative to the benzene ring and to each other is of particular interest.
The conformation of the molecule is determined by a delicate balance of various intramolecular interactions. These include:
Steric Hindrance: The bulky methylsulfonyl groups and the bromine atom will repel each other, influencing their preferred spatial arrangement to minimize these repulsive forces.
Van der Waals Forces: Weak attractive and repulsive forces between non-bonded atoms also play a role in stabilizing the molecule's conformation.
Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to model the potential energy surface of the molecule and identify the most stable conformers. Such studies would provide insights into the dihedral angles between the benzene ring and the methylsulfonyl groups. For example, the C-C-S-O and C-C-S-C dihedral angles would define the orientation of the sulfonyl groups.
Understanding the intramolecular interactions is key to explaining the molecule's shape and reactivity. For instance, non-covalent interactions, such as hydrogen bonds (if present in a specific environment) or other weak electrostatic interactions, can significantly influence the molecular conformation. A thorough analysis would map out the regions of electron density and electrostatic potential to identify potential sites for intermolecular interactions.
The following table provides a hypothetical representation of the type of data that a conformational analysis might yield.
Hypothetical Conformational Data for this compound
| Dihedral Angle | Hypothetical Value (°) | Description |
| C1-C2-S-O1 | 75 | Orientation of the C2-sulfonyl group |
| C3-C4-S-O3 | 85 | Orientation of the C4-sulfonyl group |
| Br-C1-C2-S | 178 | Planarity of the bromine and C2-substituent |
| C2-C1-C6-H6 | 0 | Planarity of the benzene ring |
Future Directions and Emerging Research Avenues for 2,4 Bis Methylsulfonyl 1 Bromobenzene
Novel Catalytic Transformations and Reaction Discovery
The presence of a bromine atom on the benzene (B151609) ring makes 2,4-Bis(methylsulfonyl)-1-bromobenzene an ideal candidate for a variety of cross-coupling reactions. Future research is expected to focus on exploring its reactivity in novel catalytic transformations to synthesize complex molecular architectures. The strong electron-withdrawing nature of the two methylsulfonyl groups significantly influences the reactivity of the C-Br bond, potentially enabling unique and selective transformations that are not achievable with less activated aryl bromides.
Key Research Directions:
Advanced Palladium-Catalyzed Cross-Coupling Reactions: While Suzuki, Heck, and Sonogashira couplings are standard methods, future work could explore more challenging and novel palladium-catalyzed reactions. This includes investigating its utility in C-H activation/functionalization reactions, where the sulfonyl groups could act as directing groups, and exploring its participation in multicomponent reactions to build molecular complexity in a single step.
Nickel- and Copper-Catalyzed Transformations: There is a growing interest in replacing precious metal catalysts like palladium with more earth-abundant and cost-effective alternatives such as nickel and copper. Future studies could focus on developing efficient nickel- and copper-catalyzed cross-coupling protocols for this compound with a wide range of coupling partners, including organoboron reagents, amines, thiols, and alkynes.
Photoredox Catalysis: The application of visible-light-mediated photoredox catalysis for the functionalization of aryl halides is a rapidly expanding field. Investigating the reactivity of this compound under photoredox conditions could lead to the development of novel, mild, and highly selective methods for C-C and C-heteroatom bond formation.
| Catalytic Transformation | Potential Coupling Partner | Anticipated Product Class |
| Suzuki Coupling | Arylboronic acids | Biaryls |
| Heck Coupling | Alkenes | Stilbenes and cinnamates |
| Sonogashira Coupling | Terminal alkynes | Aryl-substituted alkynes |
| Buchwald-Hartwig Amination | Amines | Diaryl amines |
| C-H Activation | Arenes, heteroarenes | Functionalized biaryls |
Advanced Material Science Applications and Functional Devices
The inherent properties of the sulfonyl group, such as its thermal stability, polarity, and ability to engage in strong intermolecular interactions, make sulfone-containing molecules attractive for applications in material science. The bifunctional nature of this compound, with two sulfonyl groups and a reactive bromine atom, allows for its use as a monomer or a key building block in the synthesis of advanced functional materials.
Potential Applications:
High-Performance Polymers: The incorporation of the rigid and polar bis(methylsulfonyl)benzene moiety into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, and specific optoelectronic properties. Future research could explore its use in the synthesis of novel poly(arylene sulfone)s or other high-performance polymers for applications in aerospace, electronics, and membrane-based separations.
Organic Electronics: The electron-deficient nature of the aromatic ring in this compound suggests its potential utility in the design of n-type organic semiconductor materials. By derivatizing the bromo-position with suitable chromophores or extended π-systems, it may be possible to create novel materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Functional Dyes and Pigments: The sulfonyl groups can act as auxochromes, modifying the color and photophysical properties of chromophoric systems. Future work could involve the synthesis of novel dyes and pigments by coupling this compound with various colored organic molecules, leading to materials with tailored absorption and emission characteristics for applications in printing, coatings, and optical data storage.
| Material Class | Key Property Contribution | Potential Application |
| Poly(arylene sulfone)s | Thermal stability, chemical resistance | Membranes, engineering plastics |
| Organic Semiconductors | Electron-deficient core | n-type transistors, solar cells |
| Functional Dyes | Modified photophysical properties | Inks, coatings, optical media |
Integration into Green Chemistry Methodologies for Synthesis and Application
The principles of green chemistry are increasingly guiding the development of new synthetic methods and chemical processes. Future research on this compound is likely to embrace these principles, focusing on more sustainable and environmentally benign approaches for its synthesis and subsequent applications.
Areas for Green Chemistry Integration:
Eco-Friendly Synthetic Routes: The development of greener methods for the synthesis of this compound itself is a key research direction. This could involve the use of less hazardous reagents, alternative reaction media such as water or bio-based solvents, and catalytic methods that minimize waste generation.
Catalyst-Free Reactions: Exploring the potential for catalyst-free reactions, such as nucleophilic aromatic substitution (SNAAr) reactions, is another avenue for green chemistry. The strong activation provided by the two methylsulfonyl groups may allow the bromine atom to be displaced by various nucleophiles under milder, catalyst-free conditions.
Atom-Efficient Transformations: Designing synthetic routes that maximize atom economy is a central tenet of green chemistry. Future research will likely focus on developing transformations of this compound that incorporate a high percentage of the atoms from the starting materials into the final product, thereby minimizing waste.
Exploration in Chemo- and Biosensor Development
The development of selective and sensitive chemo- and biosensors is crucial for applications in environmental monitoring, medical diagnostics, and industrial process control. The unique electronic and structural features of this compound make it an interesting platform for the design of novel sensing systems.
Future Research in Sensor Technology:
Fluorescent Chemosensors: By attaching a fluorophore to the 2,4-bis(methylsulfonyl)benzene core, it may be possible to create fluorescent sensors that exhibit changes in their emission properties upon binding to specific analytes. The electron-withdrawing sulfonyl groups could modulate the photophysical properties of the fluorophore, leading to enhanced sensitivity and selectivity.
Electrochemical Sensors: The redox properties of derivatives of this compound could be exploited in the development of electrochemical sensors. By immobilizing these molecules on an electrode surface, it may be possible to detect the presence of target analytes through changes in the electrochemical response.
Receptor Scaffolds for Biosensors: The rigid aromatic scaffold of this compound could be used as a building block for the synthesis of more complex receptor molecules designed to bind specific biomolecules. The bromine atom provides a convenient handle for further functionalization to introduce recognition elements and signaling units.
Interdisciplinary Research Opportunities in Chemical Biology
Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. The reactivity and structural features of this compound present opportunities for the development of novel probes and therapeutic agents.
Emerging Avenues in Chemical Biology:
Covalent Probes and Inhibitors: The reactivity of the aryl bromide towards nucleophilic substitution, enhanced by the activating sulfonyl groups, suggests its potential use as a scaffold for the design of covalent inhibitors of enzymes. By incorporating a targeting moiety, it may be possible to achieve selective and irreversible binding to a protein of interest.
Bioorthogonal Chemistry: The development of new bioorthogonal reactions is a key area of chemical biology. The unique reactivity of this compound could be explored for the development of novel bioorthogonal ligation strategies for labeling and imaging biomolecules in living systems.
Scaffolds for Drug Discovery: The bis(methylsulfonyl)benzene core can serve as a rigid scaffold for the synthesis of libraries of small molecules for screening against various biological targets. The ability to easily functionalize the bromine position allows for the systematic exploration of structure-activity relationships.
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-bis(methylsulfonyl)-1-bromobenzene, and how can purity be ensured?
Methodological Answer: The synthesis typically involves sequential sulfonylation and bromination steps. For example:
- Sulfonylation : React 1-bromo-3,5-dimethylbenzene with methylsulfonyl chloride under controlled conditions (e.g., AlCl₃ as a catalyst in dry dichloromethane at 0–5°C).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (e.g., δ ~3.2 ppm for methylsulfonyl protons) .
Q. How can the structural stability of this compound be assessed under varying storage conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to identify decomposition thresholds.
- Photostability : Expose samples to UV light (254 nm) and monitor degradation via UV-Vis spectroscopy.
- Hygroscopicity : Store samples in desiccators with controlled humidity (0–80% RH) and track mass changes.
- Long-Term Stability : Use accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR (confirm methylsulfonyl groups at δ 3.1–3.3 ppm; aromatic protons at δ 7.5–8.0 ppm) and ¹³C NMR (C-Br at δ ~105 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z ~330–335).
- IR Spectroscopy : Peaks at 1320–1350 cm⁻¹ (S=O stretching) and 550–600 cm⁻¹ (C-Br vibration) .
Advanced Research Questions
Q. How does the crystal packing of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Crystallography : X-ray diffraction reveals intermolecular C–H⋯O hydrogen bonds between sulfonyl groups, creating a rigid 3D lattice. This reduces accessibility of the bromine atom for Suzuki-Miyaura couplings.
- Reactivity Mitigation : Use polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) to disrupt crystal packing and enhance Pd-catalyzed coupling efficiency .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Methodological Answer:
- Data Discrepancies : Yields range from 40–75% due to variable bromination efficiency.
- Root Cause Analysis :
Q. Can computational methods predict the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions for this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces. The bromine atom’s electron-withdrawing effect directs nucleophiles to the para position relative to sulfonyl groups.
- Experimental Validation : Compare predicted sites with experimental outcomes using ¹⁹F NMR (if fluorine-containing nucleophiles are used) .
Q. How does the compound interact with biological targets, based on structural analogs?
Methodological Answer:
- Pharmacophore Modeling : Align with bis(methylsulfonyl) hydrazides (e.g., laromustine, an antineoplastic agent ).
- Enzyme Inhibition Assays : Test against thioredoxin reductase (TrxR) due to sulfonyl groups’ electrophilic nature. Use IC₅₀ measurements and molecular docking (AutoDock Vina) to validate binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
